
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate
Overview
Description
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative with the molecular formula C7H8N2O4. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, a methyl group at position 2, and a carboxylate ester at position 4 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring, followed by esterification to introduce the carboxylate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.
Major Products:
Oxidation: Formation of 5,6-dioxo-2-methylpyrimidine-4-carboxylate.
Reduction: Formation of 5,6-dihydro-2-methylpyrimidine-4-carboxylate.
Substitution: Formation of 5,6-dihalo-2-methylpyrimidine-4-carboxylate or 5,6-dialkyl-2-methylpyrimidine-4-carboxylate.
Scientific Research Applications
Pharmaceutical Development
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is integral to developing drugs targeting specific biological pathways:
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory mediators, positioning it as a therapeutic agent for inflammatory diseases .
Biological Research
In biological contexts, this compound is investigated for its interactions with biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and disease mechanisms.
- Cell Culture Studies : Used in cell culture experiments to evaluate its effects on cell proliferation and differentiation.
Material Science
This compound is also explored in materials science for its potential applications in developing new materials:
- Building Blocks for Heterocycles : It acts as a precursor for synthesizing more complex heterocyclic compounds that are valuable in various industrial applications.
- Chemical Processes Development : Utilized in optimizing chemical processes due to its unique reactivity profile .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on animal models highlighted the anti-inflammatory effects of this compound. The study showed reduced levels of pro-inflammatory cytokines when administered, indicating its role in modulating immune responses.
Mechanism of Action
The mechanism of action of methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in cellular processes that rely on pyrimidine derivatives. This inhibition can result in antiproliferative effects on cancer cells, antimicrobial activity against pathogens, and anti-inflammatory effects by modulating immune responses .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate, known for its biological activity.
2,4-Dichloro-6-methylpyrimidine: Used in the synthesis of various pyrimidine derivatives with pharmaceutical applications.
5-Hydroxy-2-methylpyridine: A related compound with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential applications in various fields, including cancer therapy, antimicrobial treatments, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 184.15 g/mol. Its structure includes two hydroxyl groups at positions 5 and 6 and a carboxylate ester functional group at position 4, which enhances its reactivity and solubility compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in pyrimidine metabolism. It acts as an enzyme inhibitor, disrupting cellular processes that rely on pyrimidine derivatives. This inhibition can lead to:
- Antiproliferative Effects : Particularly against cancer cells by interfering with their growth and survival pathways.
- Antimicrobial Activity : By targeting pathogens through enzyme inhibition.
- Anti-inflammatory Effects : By modulating immune responses.
Biological Activities
This compound has shown various biological activities in research studies:
-
Anticancer Properties :
- Exhibits potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM .
- Demonstrates selective toxicity towards cancer cells compared to non-cancerous cells, indicating a promising therapeutic window for cancer treatment.
-
Antimicrobial Effects :
- Investigated for its potential against multidrug-resistant strains of Mycobacterium tuberculosis, targeting essential biosynthetic pathways .
- Shown to have significant antifungal properties against various strains of Candida, outperforming traditional antifungal agents like Fluconazole in some cases .
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
Research Findings
Recent studies have provided valuable insights into the biological activities of this compound:
Activity | Effect | Reference |
---|---|---|
Anticancer | IC50 = 0.126 μM against MDA-MB-231 cells | |
Antimicrobial | Effective against Candida strains | |
Enzyme Inhibition | Disruption of pyrimidine metabolism |
Case Studies
-
Cancer Treatment :
A study demonstrated the efficacy of this compound in inhibiting lung metastasis in a mouse model of triple-negative breast cancer. The compound significantly reduced metastatic nodules when administered over a period of 30 days . -
Tuberculosis Research :
Another investigation focused on the compound's ability to inhibit the fatty acid biosynthesis pathway in M. tuberculosis. This approach aims to starve the bacteria by targeting acyl carrier protein reductase, which is critical for mycobacterial survival .
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-8-4(7(12)13-2)5(10)6(11)9-3/h10H,1-2H3,(H,8,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAHIISJGSVKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716394 | |
Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878158-18-0 | |
Record name | Methyl 5-hydroxy-2-methyl-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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